molecular formula C19H15N5O3 B2454589 5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251607-84-7

5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2454589
CAS RN: 1251607-84-7
M. Wt: 361.361
InChI Key: ZUAAXKWYUFVDMM-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.361. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been explored for their corrosion inhibition properties, particularly for protecting metals such as mild steel in corrosive environments. For example, a study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid, revealing their potential as protective agents against metal corrosion. The study utilized gravimetric, electrochemical, and SEM methods to demonstrate the formation of protective layers on metal surfaces, supported by Langmuir adsorption isotherm analysis (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Applications

Oxadiazole derivatives have been synthesized and characterized for their potential antimicrobial and antifungal activities. A notable example includes the work by Pandya et al. (2019), which synthesized a library of oxadiazole derivatives and assessed their in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds demonstrated superior activity compared to standard drugs, highlighting their potential in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Anticancer Research

The anticancer potential of oxadiazole derivatives has also been a focus of research, with studies investigating their effects on various cancer cell lines. Özdemir et al. (2017) synthesized new oxadiazole, thiadiazole, and triazole derivatives and evaluated their anticancer effects, particularly targeting matrix metalloproteinases (MMPs) involved in tumor progression. Certain derivatives exhibited promising cytotoxic effects and were identified as effective MMP-9 inhibitors, suggesting a role in cancer treatment (Özdemir et al., 2017).

Material Science and Chemistry

In the realm of material science and chemistry, oxadiazole derivatives are explored for their unique properties and applications. For instance, the synthesis and characterization of oxadiazole compounds for controlling mild steel dissolution in corrosive environments highlight their significance beyond biological applications. Studies like those conducted by Kalia et al. (2020) combine experimental approaches with computational simulations to understand the mechanisms of action and enhance the effectiveness of these derivatives (Kalia et al., 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-17(21-23-24(12)10-13-5-3-2-4-6-13)18-20-19(27-22-18)14-7-8-15-16(9-14)26-11-25-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAXKWYUFVDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-benzodioxol-5-yl)-3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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